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Compound of Interest

Compound Name: Bromo-PEG5-bromide

Cat. No.: B1667895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromo-PEG5-bromide is a homobifunctional crosslinking agent characterized by a central

polyethylene glycol (PEG) spacer of five units, flanked by a reactive bromide group at each

terminus. This symmetrical architecture allows for the covalent linkage of two molecules

possessing nucleophilic functional groups. The bromide ions serve as excellent leaving groups,

facilitating nucleophilic substitution reactions, particularly with thiol groups found in the cysteine

residues of proteins.

The incorporation of a discrete PEG linker imparts several advantageous properties to the

crosslinker and the resulting conjugate. The hydrophilic nature of the PEG chain enhances the

water solubility of the crosslinker and can help to mitigate aggregation of the conjugated

biomolecules. Furthermore, the defined length of the PEG5 spacer provides a precise spatial

separation between the linked molecules, which can be critical for maintaining their biological

activity. These characteristics make Bromo-PEG5-bromide a valuable tool in various

bioconjugation applications, including the development of antibody-drug conjugates (ADCs),

the synthesis of PROTACs (Proteolysis Targeting Chimeras), and the formation of protein-

protein conjugates.[1][2][3]
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A summary of the key physicochemical properties of Bromo-PEG5-bromide is presented in

the table below. This data is essential for calculating molar quantities for crosslinking reactions

and for understanding the physical characteristics of the reagent.

Property Value Reference(s)

Chemical Formula C12H24Br2O5 [4]

Molecular Weight 408.12 g/mol [4]

CAS Number 67705-77-5 [4]

Appearance Light yellow to yellow liquid [1][4]

Purity Typically ≥95% [4]

Storage Conditions
Store at -20°C for long-term

stability
[1][5]

Reaction Mechanism
The primary reaction mechanism for Bromo-PEG5-bromide as a crosslinker involves a

bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atoms adjacent to

the bromide groups are susceptible to attack by nucleophiles, such as the thiol group (-SH) of a

cysteine residue. The bromide ion is an effective leaving group, facilitating the formation of a

stable thioether bond.

Reactants Crosslinked Product

Protein-SH Br-(PEG)5-Br
Nucleophilic Attack

Protein-S-(PEG)5-S-ProteinThioether Bond Formation

Protein-SH

Click to download full resolution via product page

Caption: General reaction scheme of Bromo-PEG5-bromide with protein thiols.
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Experimental Protocols
While specific protocols for Bromo-PEG5-bromide are not extensively detailed in the public

domain, a general procedure for crosslinking thiol-containing molecules, such as proteins with

accessible cysteine residues, can be adapted from established bioconjugation techniques.[6][7]

The following is a representative protocol that serves as a starting point for optimization.

Materials
Bromo-PEG5-bromide

Protein or other thiol-containing molecule in a suitable buffer (e.g., phosphate-buffered saline

(PBS), HEPES) at a pH range of 7.2-8.5.[7]

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the Bromo-
PEG5-bromide.

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

Desalting column or dialysis equipment for purification.

General Crosslinking Procedure
Preparation of Reagents:

Prepare a stock solution of Bromo-PEG5-bromide in anhydrous DMF or DMSO. The

concentration will depend on the desired molar excess for the reaction.

Prepare the protein solution in a non-amine and non-thiol containing buffer at a pH

between 7.2 and 8.5.[7] The optimal protein concentration should be determined

empirically but typically ranges from 1-10 mg/mL.

Crosslinking Reaction:

Add the desired molar excess of the Bromo-PEG5-bromide stock solution to the protein

solution. A starting point for optimization is a 10-50 fold molar excess of the crosslinker to

the protein.[8]
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Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with

gentle stirring. The optimal time and temperature should be determined experimentally.

Quenching the Reaction:

To stop the crosslinking reaction, add a quenching reagent with a free thiol group, such as

L-cysteine or 2-mercaptoethanol, to a final concentration that is in excess of the initial

amount of Bromo-PEG5-bromide.

Purification:

Remove the excess crosslinker and quenching reagent by desalting chromatography or

dialysis against a suitable buffer.

Analysis:

Analyze the crosslinked product using SDS-PAGE to observe the formation of higher

molecular weight species. Further characterization can be performed using techniques

such as mass spectrometry.

Applications
Bromo-PEG5-bromide is a versatile tool in several areas of research and drug development:

Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of

ADCs.[3] The homobifunctional nature allows for the linkage of antibody fragments or other

protein-based carriers to cytotoxic payloads.

PROTACs: In the synthesis of PROTACs, the PEG linker connects a ligand for a target

protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target

protein.[1][9]

Protein-Protein Conjugation: This crosslinker can be used to study protein-protein

interactions by covalently linking interacting partners.

Logical Workflow for Homobifunctional Crosslinking
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The following diagram illustrates the logical steps involved in a typical homobifunctional

crosslinking experiment.

Start: Prepare Protein Solution
(pH 7.2-8.5)

Prepare Bromo-PEG5-bromide
Stock Solution (in DMF/DMSO)

Add Molar Excess of
Crosslinker to Protein

Incubate
(RT or 4°C)

Quench Reaction
(e.g., with L-cysteine)

Purify Conjugate
(Desalting/Dialysis)

Analyze Product
(SDS-PAGE, MS)

End
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Caption: A typical experimental workflow for protein crosslinking.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1667895?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data and Optimization
Quantitative data on the efficiency and kinetics of crosslinking with Bromo-PEG5-bromide is

not extensively available in peer-reviewed literature. Therefore, optimization of the reaction

conditions is critical for successful conjugation.

Key Optimization Parameters:
Molar Ratio of Crosslinker to Protein: A higher molar excess of the crosslinker can increase

the reaction efficiency but also raises the risk of intramolecular crosslinking or modification of

multiple sites on a single protein. A titration from a 10-fold to a 500-fold molar excess is a

reasonable starting range for optimization.[8]

pH: The reaction with thiols is favored at a slightly alkaline pH (7.2-8.5), where the thiol group

is more nucleophilic.[7]

Reaction Time and Temperature: Longer incubation times and higher temperatures can

increase the yield but may also lead to protein degradation or non-specific reactions. These

parameters should be optimized to balance efficiency with protein stability.

Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking,

while lower concentrations may favor intramolecular crosslinking.

The table below summarizes key parameters to consider for reaction optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1667895?utm_src=pdf-body
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/crosslinking-protein-interaction-analysis.html
https://tools.thermofisher.com/content/sfs/brochures/1602163-Crosslinking-Reagents-Handbook.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Range Considerations

pH 7.2 - 8.5
Balances thiol nucleophilicity

with protein stability.[7]

Molar Excess 10x - 500x

Higher ratios may increase

efficiency but also non-specific

reactions.[8]

Reaction Time 30 min - 4 hours

Should be optimized to

maximize yield while

minimizing protein

degradation.[7]

Temperature 4°C - Room Temp.

Lower temperatures can help

maintain protein integrity

during longer incubations.[7]

Conclusion
Bromo-PEG5-bromide is a valuable homobifunctional crosslinker for a variety of

bioconjugation applications. Its key advantages include the formation of stable thioether bonds,

the enhanced solubility and reduced aggregation imparted by the PEG spacer, and a well-

defined linker length. While specific quantitative data for this particular crosslinker is sparse, the

general principles of thiol-reactive crosslinking provide a solid foundation for the development

of robust experimental protocols. Careful optimization of reaction conditions is essential to

achieve the desired conjugation efficiency and to preserve the biological activity of the

molecules of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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